molecular formula C20H20N2O3S B4191737 ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate

ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate

Cat. No. B4191737
M. Wt: 368.5 g/mol
InChI Key: GEWRRPHCQDNLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
Ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial strains. Additionally, it has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate in lab experiments is its potential to exhibit various biological activities. This makes it a versatile compound that can be used in different fields of research. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its synthesis method for improved availability. Furthermore, the development of analogs of this compound with improved biological activity can be explored.

Scientific Research Applications

Ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate has been found to exhibit various biological activities that make it a potential candidate for drug development. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate has been found to exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

ethyl 2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(24)14(3)26-20-21-16-11-7-6-10-15(16)18(23)22(20)17-12-8-5-9-13(17)2/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWRRPHCQDNLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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